4-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Description
Overview of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic compounds are organic molecules that feature two or more rings fused together, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in These structures are of immense interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in More than half of all pharmaceuticals incorporate nitrogen-containing heterocyclic structures. mdpi.com The fusion of rings creates a rigid molecular architecture that can be tailored for specific interactions with biological targets, potentially enhancing a drug's efficacy and selectivity. mdpi.comfiveable.me This structural rigidity and the presence of multiple heteroatoms also provide diverse possibilities for chemical functionalization. fiveable.me
Pyrrolo[3,2-d]pyrimidine as a Privileged Scaffold
Within the vast family of fused heterocycles, the pyrrolo[3,2-d]pyrimidine core is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a valuable starting point for the development of new drugs. Pyrrolopyrimidines, which consist of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring, are integral to the structure of many biologically important compounds. mdpi.com For instance, derivatives of this scaffold have been investigated for their potential as antitumor agents. nih.gov
Isomeric Considerations: Pyrrolo[3,2-d]pyrimidine as 9-Deazapurine versus Pyrrolo[2,3-d]pyrimidine as 7-Deazapurine Analogs
The arrangement of the nitrogen atoms within the fused ring system gives rise to different isomers with distinct chemical and biological properties. The pyrrolo[3,2-d]pyrimidine scaffold is also known as a 9-deazapurine. This name highlights its structural relationship to purine (B94841), a key component of DNA and RNA, where the nitrogen atom at position 9 has been replaced by a carbon atom.
Conversely, its isomer, pyrrolo[2,3-d]pyrimidine, is referred to as a 7-deazapurine. nih.govnih.gov In this isomer, the nitrogen at position 7 of the purine ring is replaced by a carbon. nih.govresearchgate.net This seemingly subtle difference can have significant biological consequences. For example, some studies have shown that pyrrolo[3,2-d]pyrimidine analogs can be more potent than their pyrrolo[2,3-d]pyrimidine counterparts in certain biological assays. nih.gov The 7-deazapurine scaffold has been extensively studied, and its derivatives have shown promise as antitumor and antiviral agents. nih.govnih.gov Replacing the N7 atom with a carbon makes the five-membered ring more electron-rich and allows for the attachment of substituents at the C7 position. nih.govresearchgate.net
| Scaffold Name | Common Name | Key Structural Feature |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | 9-Deazapurine | Nitrogen at position 9 of the purine core is replaced by a carbon. |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Nitrogen at position 7 of the purine core is replaced by a carbon. |
Significance of the 4-Bromo Substitution within the Pyrrolo[3,2-d]pyrimidine Framework
The introduction of a bromine atom at the 4-position of the pyrrolo[3,2-d]pyrimidine ring system is a crucial synthetic modification. While the parent compound, 5H-pyrrolo[3,2-d]pyrimidine, provides the core structure, the 4-bromo derivative, 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine , serves as a versatile chemical intermediate. This bromo-substituent acts as a reactive handle, enabling chemists to introduce a wide variety of other functional groups at this position through cross-coupling reactions. This strategic functionalization is a key step in the synthesis of more complex molecules with tailored biological activities. The ability to easily modify the scaffold at this position allows for the exploration of structure-activity relationships, a fundamental aspect of drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEGPOBSICWSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671974 | |
| Record name | 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916213-53-1 | |
| Record name | 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives
Strategic Approaches to Pyrrolo[3,2-d]pyrimidine Core Synthesis
The construction of the pyrrolo[3,2-d]pyrimidine core is a critical step in the synthesis of the target compound. Chemists have devised several elegant strategies to assemble this fused heterocyclic system, each with its own advantages in terms of efficiency, versatility, and substrate scope.
Cyclization Reactions
Intramolecular cyclization is a common and powerful strategy to form the pyrrolo[3,2-d]pyrimidine ring system. This approach typically involves the construction of a suitably functionalized pyrimidine (B1678525) precursor that can undergo a ring-closing reaction to form the fused pyrrole (B145914) ring.
For instance, the synthesis of 2,4-disubstituted pyrrolo[3,2-d]pyrimidines can be achieved through a cyclization reaction of a precursor containing a 6-methyl group on the pyrimidine ring. This methyl group is first formylated by heating with DMF-dimethylacetal. Subsequent treatment with zinc in acetic acid facilitates the ring closure to yield the pyrrolo[3,2-d]pyrimidine core in high yields. nih.gov
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like pyrrolo[3,2-d]pyrimidines from simple starting materials in a single synthetic operation. researchgate.netmdpi.com This strategy is valued for its atom economy, reduced waste generation, and operational simplicity.
A notable example involves a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.net In the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at a mild temperature of 50 °C, this reaction affords polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). researchgate.net While this example illustrates the synthesis of the isomeric pyrrolo[2,3-d]pyrimidine system, the principles of multicomponent reactions are broadly applicable to the synthesis of various fused pyrimidine heterocycles.
Domino C–N Coupling/Hydroamination Reactions
Domino reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates, provide a sophisticated and efficient route to the pyrrolo[3,2-d]pyrimidine core. A prominent example is the domino C–N coupling/hydroamination reaction. beilstein-journals.orgnih.govnih.govbeilstein-journals.org
This methodology has been successfully employed to synthesize a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The process begins with a Sonogashira reaction to introduce an alkynyl group onto a pyrimidine precursor. This is followed by a palladium-catalyzed domino C–N coupling/hydroamination reaction with various anilines. beilstein-journals.orgnih.gov This sequence allows for the construction of the pyrrole ring fused to the pyrimidine core in a single, efficient step. The reaction conditions are optimized to tolerate a range of functional groups on the aniline (B41778) component, leading to a diverse library of pyrrolo[3,2-d]pyrimidine derivatives in moderate to good yields. nih.gov
Introduction of the 4-Bromo Moiety and Related Halogenation Strategies
With the pyrrolo[3,2-d]pyrimidine core in hand, the next crucial step is the introduction of the bromine atom at the 4-position. Alternatively, the bromine can be incorporated at an earlier stage by using a halogenated pyrimidine intermediate.
Bromination of Precursors
Direct bromination of a pre-formed pyrrolo[3,2-d]pyrimidine or a suitable precursor is a common strategy. This often involves the use of a brominating agent such as N-bromosuccinimide (NBS).
For example, 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be synthesized by treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with NBS in anhydrous tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The reaction proceeds to completion within a few hours, yielding the desired brominated product in high yield after purification. nih.gov Similarly, bromination of 6-chloro-1,3-dimethyluracil (B186940) with bromine in acetic acid is a known procedure to produce 5-bromo-6-chloro-1,3-dimethyluracil, a key intermediate for further transformations. beilstein-journals.orgnih.gov
Synthesis from Halogenated Pyrimidine Intermediates
An alternative and often more strategic approach involves the use of pre-halogenated pyrimidine intermediates. This allows for the bromine atom to be in place before the construction of the fused pyrrole ring.
A common starting material for this approach is 5-bromo-2,4-dichloropyrimidine (B17362). tandfonline.com This versatile intermediate can undergo various coupling reactions to build the pyrrolo[3,2-d]pyrimidine scaffold. For instance, a selective N-alkylation with an amine, followed by a palladium-catalyzed Sonogashira coupling with an alkyne, can lead to a precursor that cyclizes to form the desired pyrrolo[2,3-d]pyrimidine derivative. tandfonline.com While this example focuses on the 2,3-d isomer, the principle of using halogenated pyrimidines is a cornerstone in the synthesis of various pyrrolopyrimidine isomers.
Another key intermediate is 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, which can be prepared from 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione by treatment with phenylphosphonic dichloride at high temperatures. nih.gov This dichlorinated compound can then be selectively halogenated at other positions, for example, with N-iodosuccinimide (NIS) to introduce an iodine atom at the 7-position. nih.govnih.gov
The following table summarizes some of the key synthetic transformations discussed:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-methyl-2,4-di-O-benzyl-pyrrolo[3,2-d]pyrimidine | 1. DMF-dimethylacetal, DMF, 60-65 °C; 2. Zn, AcOH | 2,4-di-O-benzyl-pyrrolo[3,2-d]pyrimidine | High | nih.gov |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB (5 mol%), ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95% | researchgate.net |
| Alkynylated uracils, anilines | Pd(OAc)₂, DPEphos, K₃PO₄, DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Moderate to good | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-Bromosuccinimide, THF, rt | 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 90% | nih.gov |
| 6-chloro-1,3-dimethyluracil | Br₂, Ac₂O, AcOH | 5-bromo-6-chloro-1,3-dimethyluracil | 52% | nih.gov |
| 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | Phenylphosphonic dichloride, 175 °C | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | - | nih.gov |
Specific Reaction Pathways for 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine Formation
The formation of the this compound scaffold can be achieved through several distinct and efficient synthetic routes. These methodologies are crucial for accessing this and related deazapurine structures for further study and application.
Utilization of Bromo-Substituted Precursors
A common and effective strategy for the synthesis of pyrrolo[3,2-d]pyrimidines involves the use of pyrimidine derivatives bearing a bromine substituent at the C5 position. This bromine atom can serve as a handle for subsequent chemical transformations that lead to the formation of the fused pyrrole ring.
One established method begins with the bromination of a suitable pyrimidine derivative, such as 6-chloro-1,3-dimethyluracil, to introduce a bromine atom at the C5 position, yielding a 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov This intermediate can then undergo further reactions, such as Sonogashira coupling with an alkyne, to introduce the necessary carbon framework for the pyrrole ring.
Another approach involves the condensation of an α-bromo aldehyde with a suitably substituted pyrimidine, such as 2,6-diamino-4-oxo-pyrimidine. nih.gov This reaction directly forms the pyrrole ring fused to the pyrimidine core. For instance, the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates utilizes an α-bromo aldehyde condensation as a key step. nih.gov The requisite α-bromo aldehydes can be prepared from corresponding aldehydes by bromination with reagents like 5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane. nih.gov
The following table summarizes representative reactions utilizing bromo-substituted precursors:
| Starting Material | Reagent(s) | Product | Reference |
| 6-chloro-1,3-dimethyluracil | Br₂, Ac₂O, AcOH | 5-bromo-6-chloro-1,3-dimethyluracil | nih.gov |
| α-bromo aldehydes | 2,6-diamino-4-oxo-pyrimidine, NaOAc | 5-substituted pyrrolo[2,3-d]pyrimidines | nih.gov |
| 5-bromo-uracil | POCl₃, PCl₅ | 5-Bromo-2,4-dichloropyrimidine | jocpr.com |
Reactions Involving Dichlorinated Intermediates
The use of dichlorinated pyrimidines, particularly 2,4-dichloropyrimidines, provides a versatile entry point for the synthesis of the pyrrolo[3,2-d]pyrimidine core. The two chlorine atoms offer differential reactivity, allowing for sequential and regioselective functionalization.
A key precursor, 5-bromo-2,4-dichloropyrimidine, can be synthesized from 5-bromo-uracil. jocpr.com This intermediate is pivotal in building the pyrrolopyrimidine skeleton. For example, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, 5-bromo-2,4-dichloropyrimidine reacts with cyclopentylamine (B150401) to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. tandfonline.com This product can then undergo coupling and cyclization to form the desired pyrrolo[2,3-d]pyrimidine.
Furthermore, the parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine has been synthesized, demonstrating the direct use of a dichlorinated pyrimidine to form the fused ring system. researchgate.net The chlorine atoms on the resulting pyrrolopyrimidine are then available for further modifications, such as nucleophilic substitution or cross-coupling reactions, to introduce a variety of substituents at the C2 and C4 positions. acs.org
The table below outlines the synthesis and reaction of a key dichlorinated intermediate:
| Starting Material | Reagent(s) | Product | Reference |
| 5-bromo-2,4-dichloropyrimidine | cyclopentylamine, N,N-diisopropylethylamine | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | tandfonline.com |
| 5-bromo-uracil | POCl₃ | 5-bromo-2,4-dichloropyrimidine | jocpr.com |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis, offering mild and efficient alternatives to traditional palladium-catalyzed processes. These methods are applicable to the formation of the pyrrolo[3,2-d]pyrimidine ring system and its analogues.
One notable application is the copper-catalyzed Sonogashira reaction followed by cyclization. For instance, a Cu/6-methylpicolinic acid system has been used to catalyze the reaction of a substituted 5-bromopyrimidin-4-amine with an alkyne, such as 3,3-diethoxy-propyne, to construct the pyrrolo[2,3-d]pyrimidine core in high yield. tandfonline.com This one-pot protocol provides a straightforward route to a variety of pyrrolopyrimidine derivatives.
Copper catalysis is also employed for C-O bond formation. In the synthesis of 1-deazapurine derivatives, a copper-catalyzed reaction is used to form a benzyl (B1604629) ether from an iodo-substituted deazapurine and benzyl alcohol. beilstein-journals.org This strategy highlights the utility of copper catalysis in modifying the heterocyclic core.
Additionally, copper(II)-catalyzed cascade reactions have been developed for the synthesis of related fused heterocyclic systems like 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides. nih.gov Such methodologies, involving aza-Michael addition followed by condensation and oxidation, demonstrate the potential of copper catalysis in constructing complex heterocyclic frameworks.
The following table presents examples of copper-catalyzed reactions in the synthesis of related heterocyclic compounds:
| Reactants | Catalyst System | Product Type | Reference |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, 3,3-diethoxy-propyne | Cu/6-methylpicolinic acid | Pyrrolo[2,3-d]pyrimidine derivative | tandfonline.com |
| 6-iodo-1-deazapurine derivative, benzyl alcohol | Copper catalyst | O-benzylated deazapurine | beilstein-journals.org |
| o-amino carbonyl compounds, maleimides | Copper(II) catalyst | 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | nih.gov |
| 7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-azidoglycosides | CuSO₄·5H₂O, sodium ascorbate | Triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids | nih.gov |
Chemical Reactivity and Functionalization of 4 Bromo 5h Pyrrolo 3,2 D Pyrimidine
Nucleophilic Substitution Reactions at Halogenated Positions
The bromine atom at the 4-position of the pyrrolo[3,2-d]pyrimidine core is susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a diverse range of functional groups.
Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The reaction generally proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyrimidine (B1678525) ring facilitates the attack of the nucleophile and the subsequent departure of the bromide ion.
For instance, the reaction of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine with various amines can produce a library of 4-amino-5H-pyrrolo[3,2-d]pyrimidine derivatives. Similarly, treatment with sodium thiomethoxide would yield 4-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine. The specific conditions for these reactions, such as solvent, temperature, and the use of a base, are often tailored to the specific nucleophile being employed.
It is important to note that the pyrrole (B145914) nitrogen (N5) can also exhibit nucleophilic character and may require a protecting group in certain reactions to prevent undesired side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves the oxidative addition of the bromo-pyrimidine to a palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, and vinyl groups at the 4-position.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. acs.orgrsc.org For instance, the coupling of this compound with an arylboronic acid would yield a 4-aryl-5H-pyrrolo[3,2-d]pyrimidine derivative. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in biologically active molecules. snnu.edu.cnnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | Good |
| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 4-(Thiophen-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | Moderate to Good |
| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-Vinyl-5H-pyrrolo[3,2-d]pyrimidine | Good |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst. libretexts.org This reaction provides a direct route to synthesize 4-amino-5H-pyrrolo[3,2-d]pyrimidine derivatives, which are important intermediates in medicinal chemistry.
The reaction typically employs a palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle, in combination with a bulky, electron-rich phosphine ligand like XPhos or RuPhos. A strong base, such as sodium tert-butoxide (NaOtBu), is generally required to facilitate the reaction. chemspider.com The scope of the Buchwald-Hartwig amination is broad, allowing for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines.
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Aniline (B41778) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | N-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | High |
| This compound | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 4-(Morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | Good |
| This compound | Benzylamine | G3-XPhos Palladacycle | LHMDS | THF | N-Benzyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | High |
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is particularly useful for the synthesis of 4-alkynyl-5H-pyrrolo[3,2-d]pyrimidines, which can serve as versatile intermediates for further transformations. nih.govbeilstein-journals.org
The standard Sonogashira conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (typically CuI), and a base, often an amine like triethylamine, which can also act as the solvent. mdpi.com The reaction proceeds through a catalytic cycle involving both palladium and copper. The copper(I) acetylide is believed to be the species that undergoes transmetalation with the palladium(II) complex. mdpi.com
Table 3: Examples of Sonogashira Coupling Reactions
| Reactant 1 | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 4-(Phenylethynyl)-5H-pyrrolo[3,2-d]pyrimidine | Good |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 4-((Trimethylsilyl)ethynyl)-5H-pyrrolo[3,2-d]pyrimidine | High |
| This compound | Propargyl alcohol | PdCl₂(dppf)/CuI | Diisopropylamine | Acetonitrile | 3-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)prop-2-yn-1-ol | Moderate |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. This method allows for the formation of carbon-carbon bonds and can be applied to the functionalization of this compound. osi.lv
A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. The reaction is typically carried out with a palladium catalyst, such as Pd(PPh₃)₄, and often requires the addition of a ligand. The scope of the organotin partner is broad and includes aryl, heteroaryl, vinyl, and alkyl groups.
Table 4: Examples of Stille Coupling Reactions
| Reactant 1 | Organotin Reagent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 4-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | Good |
| This compound | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 4-Vinyl-5H-pyrrolo[3,2-d]pyrimidine | Good |
| This compound | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃/P(furyl)₃ | Dioxane | 4-(Thiophen-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | Moderate |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. osi.lv This reaction can be utilized to introduce alkenyl substituents at the 4-position of the this compound scaffold.
The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) salt like Pd(OAc)₂, a phosphine ligand, and a base. The alkene coupling partner is usually electron-deficient, such as an acrylate, or can be a simple alkene like styrene. The regioselectivity of the Heck reaction can sometimes be a challenge, but conditions can often be optimized to favor the desired isomer.
Table 5: Examples of Heck Reactions
| Reactant 1 | Alkenes | Catalyst/Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 4-(2-Phenylvinyl)-5H-pyrrolo[3,2-d]pyrimidine | Moderate |
| This compound | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | Ethyl 3-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)acrylate | Good |
| This compound | Acrylonitrile | PdCl₂(dppf) | NaOAc | DMA | 3-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)acrylonitrile | Moderate |
Electrophilic Substitution Reactions on the Pyrrolo[3,2-d]pyrimidine Ring
The pyrrolo[3,2-d]pyrimidine ring system can undergo electrophilic substitution reactions, with the pyrrole moiety being the more reactive component towards electrophiles. The C7 position is particularly susceptible to substitution, a characteristic that has been exploited in the synthesis of various derivatives.
Halogenation at the C7 position of the pyrrolo[3,2-d]pyrimidine core is a well-documented transformation. For instance, the introduction of iodine or bromine at this position can be achieved using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), respectively. In a study on related 2,4-dichloropyrrolo[3,2-d]pyrimidines, treatment with NIS in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere led to the formation of the 7-iodo derivative in good yield. nih.gov Similarly, the use of NBS under the same conditions resulted in the corresponding 7-bromo compound. nih.gov These reactions highlight the utility of N-halosuccinimides as effective reagents for the C7-halogenation of the pyrrolo[3,2-d]pyrimidine scaffold. The introduction of a halogen at this position is significant as it provides a handle for further functionalization through cross-coupling reactions.
Table 1: Electrophilic Halogenation of Pyrrolo[3,2-d]pyrimidine Derivatives
| Starting Material | Reagent | Position of Substitution | Product | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-iodosuccinimide (NIS) | C7 | 7-Iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-bromosuccinimide (NBS) | C7 | 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | nih.gov |
| 2,4-bis(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine | N-iodosuccinimide (NIS) | C7 | 2,4-bis(benzyloxy)-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | nih.gov |
N-Alkylation Strategies for Derivatization
The pyrrole nitrogen (N5) of the this compound scaffold is a key site for derivatization through N-alkylation. This modification is a valuable strategy for modulating the physicochemical and pharmacological properties of these compounds. Research has shown that substitution at the N5 position can influence biological activity and toxicity. acs.org
A series of N5-substituted pyrrolo[3,2-d]pyrimidines have been synthesized to explore structure-activity relationships (SAR). acs.org These synthetic strategies often involve the deprotonation of the N5-H with a suitable base, followed by the introduction of an alkyl or sulfonyl group. For example, various N5-sulfonamide, N5-alkyl, and N5-benzyl derivatives of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine have been prepared. acs.org The choice of the substituent at the N5 position has been shown to be crucial, with studies indicating that an aliphatic group at N5 can increase activity against certain biological targets. acs.org
Table 2: Examples of N5-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives
| Parent Compound | N5-Substituent | Resulting Derivative | Rationale/Application | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 4-Methylphenylsulfonyl | 2,4-dichloro-5-((4-methylphenyl)sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine | Modulate toxicity and activity | acs.org |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Methyl | 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | Investigate effect of small alkyl groups | acs.org |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Benzyl (B1604629) | 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Explore impact of aromatic substituents | acs.org |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Cyclopropylmethyl | 5-(Cyclopropylmethyl)-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Increase activity against specific targets | acs.org |
Ring Transformation and Opening Reactions
The transformation of the pyrrolo[3,2-d]pyrimidine nucleus into other heterocyclic systems or its cleavage through ring-opening reactions represents a more complex area of its reactivity. While the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold often involves the construction of one ring onto the other, the transformation or opening of the pre-formed bicyclic system is less commonly documented in the scientific literature for this compound itself.
Academic Research on Biological Activities of Pyrrolo 3,2 D Pyrimidine Derivatives
Anticancer Research
The investigation of pyrrolo[3,2-d]pyrimidine derivatives in oncology has revealed their potential to inhibit cancer cell growth through various mechanisms. Research has primarily focused on their role as kinase inhibitors and their ability to interfere with cellular processes essential for tumor progression.
Kinase Inhibition
Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The aberrant activity of certain kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593), the core component of ATP, and is found in many ATP-competitive kinase inhibitors. nih.gov
While specific data on the inhibitory activity of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine against a wide array of kinases is not extensively documented, the broader class of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against various tyrosine kinases.
The development of multi-targeted kinase inhibitors is a promising strategy in cancer therapy to overcome resistance and improve efficacy. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized and evaluated as multi-targeted kinase inhibitors. One of the most potent compounds in this series demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Kinase Inhibitory Activity of a Halogenated Pyrrolo[2,3-d]pyrimidine Derivative
| Kinase | IC₅₀ (nM) |
| EGFR | 40 |
| Her2 | 88 |
| VEGFR2 | 62 |
| CDK2 | 204 |
This data is for a related halogenated pyrrolo[2,3-d]pyrimidine derivative and is presented to illustrate the potential of this compound class as multi-targeted kinase inhibitors. Specific data for this compound is not available.
Cellular Mechanisms of Action
Beyond kinase inhibition, the anticancer effects of pyrrolo[3,2-d]pyrimidine derivatives are also attributed to their ability to modulate critical cellular processes such as the cell cycle and programmed cell death (apoptosis).
Several studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated their capacity to halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M checkpoint. This prevents the cells from entering mitosis and subsequently leads to cell death. For example, a study on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine revealed that it caused an accumulation of cells in the G2/M phase in triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.gov Halogenated pyrrolo[3,2-d]pyrimidine analogues have also been reported to induce cell accumulation in the G2/M stage. nih.gov
Apoptosis is a natural and essential process of programmed cell death that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many anticancer therapies. Research has shown that certain halogenated pyrrolo[3,2-d]pyrimidine derivatives can trigger apoptosis in cancer cells. For instance, while 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine primarily induced G2/M arrest with little evidence of apoptosis, its 7-iodo counterpart robustly induced apoptosis along with G2/M arrest in MDA-MB-231 cells. This suggests that the substitution pattern on the pyrrolo[3,2-d]pyrimidine core can significantly influence the cellular mechanism of action.
DNA-Damaging Mechanisms
Recent studies have highlighted the potential of halogenated pyrrolo[3,2-d]pyrimidines as antiproliferative agents that exert their effects through DNA damage. nih.govnih.gov Analysis using the COMPARE algorithm, which assesses patterns of cellular responses, has shown a strong correlation between these compounds and known DNA alkylators and groove binders. nih.gov This suggests that pyrrolo[3,2-d]pyrimidine derivatives may directly interact with and modify DNA, leading to cytotoxicity. nih.gov
Further mechanistic studies have revealed that potent halogenated pyrrolo[3,2-d]pyrimidine compounds can induce cell cycle arrest. cncb.ac.cn For instance, treatment of triple-negative breast cancer cells (MDA-MB-231) with one such derivative led to an accumulation of cells in the G2/M phase of the cell cycle, with minimal evidence of apoptosis, or programmed cell death. cncb.ac.cn This indicates that the primary mode of action for some of these compounds is to halt cell division, a hallmark of DNA-damaging agents. The N5 position of the pyrrole (B145914) ring has been identified as a key site for substitution to modulate the toxicity and activity of these compounds. nih.govnih.gov
Targeting One-Carbon Metabolism (e.g., SHMT2, De Novo Purine (B94841) Biosynthesis)
A significant area of research has focused on the ability of pyrrolo[3,2-d]pyrimidine derivatives to disrupt one-carbon (C1) metabolism, a critical pathway for cell growth and proliferation. Folate-dependent C1 metabolism, which occurs in both the mitochondria and cytosol, is essential for the biosynthesis of nucleotides and amino acids. nih.gov
Novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in this pathway. nih.gov Specifically, these compounds have been shown to inhibit serine hydroxymethyltransferase (SHMT), including both the mitochondrial (SHMT2) and cytosolic (SHMT1) isoforms. nih.govmedchemexpress.com SHMT2 is particularly important in cancer as it provides glycine, NADPH, ATP, and C1 units for various biosynthetic reactions. nih.gov
In addition to targeting SHMT, these derivatives also inhibit enzymes involved in de novo purine biosynthesis, the process by which cells create purine nucleotides. cncb.ac.cnscielo.org.mx Specifically, they have been found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). medchemexpress.com By inhibiting these crucial enzymes, pyrrolo[3,2-d]pyrimidine compounds effectively cut off the supply of purines necessary for DNA and RNA synthesis, thereby halting cancer cell proliferation. The lead compounds AGF291, AGF320, and AGF347 have demonstrated broad-spectrum antitumor efficacy against lung, colon, and pancreatic cancer cells through this multi-targeted approach. nih.govmedchemexpress.comnih.gov
Modulation of Signaling Pathways (e.g., mTOR suppression)
The disruption of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives has downstream effects on critical cellular signaling pathways. One such pathway is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Redox Homeostasis Disruption (e.g., glutathione (B108866) depletion, reactive oxygen species increase)
Beyond their effects on metabolism and signaling, pyrrolo[3,2-d]pyrimidine derivatives can also induce antitumor activity by disrupting the delicate balance of redox homeostasis within cancer cells. This involves altering the levels of glutathione and reactive oxygen species (ROS).
The lead compound AGF347 has been shown to cause a depletion of glutathione, a major cellular antioxidant. cncb.ac.cnnih.gov Concurrently, treatment with AGF347 leads to an increase in the levels of ROS. cncb.ac.cnnih.gov This dual action of depleting antioxidants while increasing oxidative stress creates a toxic cellular environment that can lead to cell death. This disruption of redox homeostasis is another important mechanism contributing to the antitumor efficacy of this class of compounds. cncb.ac.cn
Antiviral Research
The structural similarity of the pyrrolo[3,2-d]pyrimidine core to purines also makes these derivatives promising candidates for antiviral therapies.
Targeting Enzymes Essential for Viral Replication
Several studies have demonstrated the ability of pyrrolo[3,2-d]pyrimidine derivatives to inhibit key enzymes required for the replication of various viruses. For instance, certain derivatives have shown significant antiviral activity against Rotavirus and Coxsackievirus B4 by targeting their viral polymerase enzymes. ebi.ac.uk
More recently, a series of pyrrolo-pyrimidine based compounds have been identified as inhibitors of the coronavirus macrodomain (Mac1), an enzyme encoded by all coronaviruses, including SARS-CoV-2, that is essential for viral replication. Compounds such as 5c and 6e were found to inhibit both Mac1 activity in vitro and the replication of murine hepatitis virus (MHV) and SARS-CoV-2 in cellular models.
Toll-like Receptor 7 (TLR7) Agonism for Antiviral Response (e.g., Hepatitis B)
Another key antiviral strategy involving pyrrolo[3,2-d]pyrimidines is the modulation of the host's innate immune system. Certain derivatives have been identified as potent and selective agonists of Toll-like receptor 7 (TLR7). TLR7 is a receptor that, when activated, triggers a signaling cascade leading to the production of interferons and other cytokines that mount an antiviral response.
This approach has shown particular promise for the treatment of Hepatitis B (HBV). Oral administration of the lead compound, referred to as compound 54 in one study, effectively induced a transient interferon-stimulated gene (ISG) response in both mice and cynomolgus monkeys. By activating TLR7, these compounds stimulate the body's own defenses to combat the viral infection, demonstrating the potential for immunotherapy against viral hepatitis.
Antimicrobial Research
The quest for novel antimicrobial agents is driven by the constant emergence of drug-resistant pathogenic bacteria. Pyrrolopyrimidine derivatives have been explored for their potential to address this challenge.
Research has been conducted to evaluate the antibacterial potential of newly synthesized pyrrolo[3,2-d]pyrimidine derivatives against several pathogenic bacteria. bohrium.comauctoresonline.org In one study, a series of six novel pyrrolo[3,2-d]pyrimidine compounds (4a-4f) were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Salmonella) bacteria. bohrium.comauctoresonline.org The antibacterial activity was assessed using the agar (B569324) well diffusion and agar dilution methods to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC). bohrium.comauctoresonline.org The findings from these tests indicated that the compounds exhibited weak antibacterial activity against the tested pathogens. auctoresonline.org
Older research from 1972 also investigated the antibacterial properties of pyrrolo-(3,2-d)-pyrimidine derivatives, noting activity against Escherichia coli and Mycobacterium tuberculosis. nih.gov
Table 1: Antibacterial Activity of Pyrrolo[3,2-d]pyrimidine Derivatives (4a-4f)
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 4a-4f | Staphylococcus aureus | Weak | auctoresonline.org |
| 4a-4f | Pseudomonas aeruginosa | Weak | auctoresonline.org |
| 4a-4f | Escherichia coli | Weak | auctoresonline.org |
| 4a-4f | Salmonella | Weak | auctoresonline.org |
| Not Specified | Mycobacterium tuberculosis | Active | nih.gov |
Bacterial DNA gyrase is an essential enzyme crucial for DNA replication, making it a validated target for antibiotics. nih.govnih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov While direct studies on this compound are limited, related pyrrole-containing compounds, such as pyrrolamides and N-phenylpyrrolamides, have been identified as a novel class of antibacterial agents that target the ATP-binding pocket of DNA gyrase. nih.govrsc.org
For instance, a series of N-phenylpyrrolamide inhibitors demonstrated potent activity against the DNA gyrase of Escherichia coli with low nanomolar IC50 values (2–20 nM). rsc.org These compounds also showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with MIC values as low as 0.25 μg/mL. rsc.org Similarly, certain pyrido-thieno-pyrimidine derivatives have been identified as inhibitors of E. coli DNA gyrase. nih.gov This suggests that the broader pyrrole-pyrimidine scaffold is a promising starting point for developing DNA gyrase inhibitors.
Table 2: Activity of Related Pyrrole Derivatives against Bacterial DNA Gyrase and Pathogens
| Compound Class | Target | Measurement | Value | Organism | Reference |
|---|---|---|---|---|---|
| N-phenylpyrrolamide (22e) | Whole Cell | MIC | 0.25 µg/mL | Staphylococcus aureus | rsc.org |
| N-phenylpyrrolamide (23b) | Whole Cell | MIC | 4 µg/mL | Pseudomonas aeruginosa | rsc.org |
| N-phenylpyrrolamide (23b/c) | Whole Cell | MIC | 4-8 µg/mL | Escherichia coli | rsc.org |
| N-phenylpyrrolamides | DNA Gyrase | IC50 | 2-20 nM | Escherichia coli | rsc.org |
Currently, publicly available academic research has not specifically detailed the binding of this compound or its close derivatives to bacterial RNA polymerase. This area remains a potential avenue for future investigation.
Other Pharmacological Activities Investigated within Pyrrolopyrimidine Derivatives
Beyond antimicrobial effects, the pyrrolopyrimidine core has been explored for other therapeutic properties, leveraging its ability to interact with various biological targets.
Several studies have highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. researchgate.netnih.gov A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for in vivo anti-inflammatory activity. researchgate.net The results showed that certain compounds, particularly those with a 4-methoxyphenyl (B3050149) group at position 7, exhibited significant anti-inflammatory effects. researchgate.net The conversion of 4-chloro-pyrrolo[2,3-d]pyrimidines, which were inactive, into 4-hydrazino or 4-pyrazolyl derivatives led to a notable increase in anti-inflammatory activity. researchgate.net This indicates that the substituent at the 4-position of the pyrimidine (B1678525) ring plays a crucial role in the compound's anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Chemical Name | Activity Level | Reference |
|---|---|---|---|
| 2b | (7-(4-Methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hydrazine | Significant | researchgate.net |
| 7b | 4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | Significant | researchgate.net |
| 7d | 4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | Significant | researchgate.net |
| 9b | 4-(3,5-Dimethyl-4H-pyrazol-1-yl)-7-(4-Methoxyphenyl)-5,6-diphenyl-4,7dihydro-3H-pyrrolo[2,3-d]pyrimidine | Significant | researchgate.net |
The development of treatments for neurodegenerative conditions like Alzheimer's disease is a critical area of research. nih.gov Pyrimidine analogues are being investigated for their potential in managing these diseases. nih.gov For example, a novel pyrrolo[2,3-b]pyridine-based compound was designed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease research. nih.gov This inhibitor, S01, not only showed high potency with an IC50 of 0.35 nM but also demonstrated the ability to reduce tau protein hyperphosphorylation, a hallmark of the disease. nih.gov Furthermore, it showed low cytotoxicity and promoted the growth of neuronal neurites in cell-based models. nih.gov In animal models, the compound significantly improved dyskinesia, suggesting its potential as a candidate for treating Alzheimer's disease. nih.gov While this research focuses on the pyrrolo[2,3-b]pyridine isomer, it highlights the promise of the broader pyrrolopyrimidine family in the field of neurodegeneration.
Antifolate Activities
A notable study in this area focused on the design and synthesis of a series of 2-amino-4-oxo-5,6-disubstituted-pyrrolo[3,2-d]pyrimidines as potential dual inhibitors of TS and DHFR. nih.gov This research led to the development of both classical and nonclassical antifolates. The classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid, demonstrated potent dual inhibition of human TS and DHFR, with IC50 values of 46 nM and 120 nM, respectively. nih.gov This compound was found to be significantly more potent than the established antifolate drug pemetrexed (B1662193) in inhibiting both enzymes. nih.gov
The nonclassical analogues, which lack the l-glutamic acid tail, were also synthesized and evaluated. These compounds generally showed weaker inhibition of human TS. However, several of these nonclassical derivatives exhibited potent and selective inhibition of DHFR from the opportunistic pathogen Toxoplasma gondii. nih.gov For instance, some of the nonclassical compounds were found to be over 100-fold more selective for T. gondii DHFR over human DHFR, with IC50 values against the parasite's enzyme being approximately 20-fold better than the clinically used drug trimethoprim. nih.gov
These findings underscore the potential of the pyrrolo[3,2-d]pyrimidine scaffold as a versatile template for developing novel antifolate agents with different selectivity profiles, targeting either human enzymes for cancer chemotherapy or enzymes from pathogenic organisms for anti-infective therapy. nih.gov The structure-activity relationship studies revealed that substitutions at the 5- and 6-positions of the pyrrolo[3,2-d]pyrimidine ring system are crucial for determining the potency and selectivity of these compounds as DHFR and TS inhibitors. nih.gov
Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives against Human Dihydrofolate Reductase (hDHFR) and Thymidylate Synthase (hTS)
| Compound | hDHFR IC50 (nM) | hTS IC50 (nM) |
| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid | 120 | 46 |
| Pemetrexed | 2200 | 9300 |
Data sourced from a study on dual thymidylate synthase and dihydrofolate reductase inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Drug Design Principles
Influence of Halogen Substituents on Biological Activity
Halogenation is a key strategy in modifying the biological profile of pyrrolo[3,2-d]pyrimidine derivatives. The position and nature of the halogen atom can dramatically influence the compound's activity and mechanism of action.
The presence of a bromine atom at the C4 position is a common feature in many biologically active pyrrolo[3,2-d]pyrimidine derivatives. This substituent plays a crucial role in the molecule's ability to interact with biological targets. For instance, in the design of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives, a bromine substituent on a phenyl ring attached to the core structure was associated with superior antitumor activity against colon cancer cells. mdpi.com
Furthermore, halogenation at the C7 position of the pyrrolo[3,2-d]pyrimidine core has been shown to significantly enhance antiproliferative potency. Studies comparing halogenated and non-halogenated analogues revealed that the introduction of iodine at C7 led to a substantial reduction in the IC50 values, moving them into the sub-micromolar range. This highlights the importance of a halogen at the C7 position for potent cytotoxic effects. The introduction of a C7-chloro or C7-ethyl group on 6-methyl-7-deazapurine ribonucleosides resulted in analogues with low to submicromolar activity against various protozoan parasites. nih.gov
The strategic placement of halogens is a recurring theme in the development of kinase inhibitors. Halogen substituents on various parts of derivative molecules have been shown to enhance potency and selectivity, leading to improved efficacy. mdpi.comresearchgate.net This is often attributed to the ability of halogens to form halogen bonds, which can contribute to the stability of protein-ligand complexes. nih.gov
Impact of N-Substitution on Activity and Toxicity
While halogenated pyrrolo[3,2-d]pyrimidines exhibit potent antiproliferative activity, they can also present significant toxicity. nih.gov A key strategy to mitigate this toxicity involves substitution at the N5 position of the pyrrole (B145914) ring.
Studies have demonstrated that introducing N5-alkyl substitutions can significantly decrease the toxicity of halogenated pyrrolo[3,2-d]pyrimidines while maintaining comparable or only slightly reduced antiproliferative activity. nih.govnih.gov For example, a series of halogenated pyrrolo[3,2-d]pyrimidines showed EC50 values ranging from 0.014 to 14.5 μM, but also had low maximum tolerated doses (MTD) in mice (5-10 mg/kg). nih.gov The corresponding N5-substituted versions of these compounds displayed similar EC50 values (0.83-7.3 μM) but with a markedly higher MTD of 40 mg/kg. nih.govnih.gov
The reduced toxicity of N5-substituted compounds is believed to be due to an altered rate of metabolism. nih.govnih.gov Pharmacokinetic studies have shown that active N5-substituted compounds can be rapidly converted into the parent, unsubstituted analogue, suggesting that the N5-substituted derivatives may function as prodrugs. nih.govnih.gov This approach allows for a "tunable" biological profile, where toxicity can be modulated to harness the potent antiproliferative properties of the core scaffold. nih.gov Further studies have confirmed that the N5 position is of great interest for developing lead compounds, with N5 sulfonamide substituents also showing decreased toxicity without a negative impact on activity. mdpi.com
| Compound Series | EC50 Range (µM) | Maximum Tolerated Dose (MTD) in mice (mg/kg) |
| Halogenated pyrrolo[3,2-d]pyrimidines | 0.014 - 14.5 | 5 - 10 |
| N5-Alkyl Substituted Halogenated pyrrolo[3,2-d]pyrimidines | 0.83 - 7.3 | 40 |
Role of the Pyrrolo[3,2-d]pyrimidine Core as a Purine (B94841) Isostere
The biological activity of the 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine scaffold is fundamentally linked to its identity as a purine isostere . The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, mimics the structure of natural purines like adenine (B156593) and guanine. nih.govnih.gov This structural similarity allows these compounds to interact with biological systems that recognize purines, such as enzymes involved in nucleic acid synthesis and signaling pathways. nih.gov
The key difference in the 7-deazapurine scaffold is the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. nih.gov This substitution has several important consequences:
It makes the five-membered pyrrole ring more electron-rich compared to the imidazole (B134444) ring in purines. nih.gov
It provides a site (C7) for further substitution, allowing for the attachment of additional chemical groups to modulate activity and binding. nih.gov
This isosteric relationship is a cornerstone of their use in medicinal chemistry. Pyrrolo[2,3-d]pyrimidine derivatives have been widely used to design inhibitors of various enzymes, including kinases and those involved in de novo purine nucleotide biosynthesis. nih.govnih.gov By acting as mimics of natural purine nucleosides, they can interfere with processes like DNA and RNA synthesis, leading to cytotoxic effects in cancer cells. nih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold is also considered a bioisostere of pyrrolo[2,3-d]pyrimidine and has been explored in parallel for its biological effects. nih.gov
Design of Novel Derivatives for Enhanced Potency and Selectivity
Building on the foundational SAR principles, medicinal chemists have designed a vast array of novel derivatives of the pyrrolo[3,2-d]pyrimidine scaffold to improve potency and selectivity for various biological targets.
One successful strategy involves the synthesis of hybrid molecules . For example, hybrids incorporating isatin (B1672199) with the 7-deazapurine core have been developed as potent protein kinase inhibitors. mdpi.com Another approach created hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxides, which act as dual degraders of Cyclin D1/3 and CDK4/6, showing potent antiproliferative effects. rsc.org
The synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides with various halogen substitutions is another avenue of exploration. mdpi.com These compounds were designed to be multi-targeted tyrosine kinase inhibitors, with some derivatives showing potent activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.comresearchgate.net
Modifications to the N-5 side chain have also been critical for enhancing pharmacokinetic profiles. In the development of HER2/EGFR dual inhibitors, chemical modifications to the N-5 side chain of a potent pyrrolo[3,2-d]pyrimidine lead compound, followed by conversion to a tosylate salt, resulted in a derivative with a good pharmacokinetic profile and significant in vivo antitumor efficacy. nih.gov The development of bis-pyrrolo[2,3-d]pyrimidines , where two heterocyclic cores are joined by various linkers, has also been investigated, showing that the nature of the linker significantly impacts antitumor activity. mdpi.com
Scaffold Optimization for Specific Biological Targets
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for its optimization against a wide range of specific biological targets, particularly protein kinases, which are often dysregulated in diseases like cancer and rheumatoid arthritis.
Kinase Insert Domain Receptor (KDR/VEGFR-2): Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent type II inhibitors of KDR, an important target in anti-angiogenic cancer therapy. mdpi.comnih.gov Molecular modeling and 3D-QSAR studies have guided the optimization of these compounds to fit into the inactive DFG-out conformation of the kinase active site. mdpi.com
Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK): The pyrrolo[2,3-d]pyrimidine scaffold has been optimized to create highly selective and potent inhibitors of JAK3 for the treatment of rheumatoid arthritis. nih.gov In some cases, dual inhibitors targeting both JAK3 and SYK have been designed. researchgate.net
Bruton's Tyrosine Kinase (BTK): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as reversible BTK inhibitors. One promising compound from this series exhibited excellent potency against the BTK enzyme and showed significant anti-arthritic effects in a collagen-induced arthritis model. nih.gov
RET Kinase: To combat drug resistance in certain cancers, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of both wild-type RET and the drug-resistant V804M mutant. A lead compound from these studies showed low nanomolar potency against both forms of the kinase. nih.gov
Other Kinase Targets: The scaffold has also been optimized to target other kinases, including PfCDPK4 in Plasmodium falciparum as a potential antimalarial strategy, and as multi-targeted inhibitors against EGFR, Her2, and CDK2. mdpi.commdpi.comnih.gov
This targeted optimization underscores the power of the pyrrolo[3,2-d]pyrimidine core as a "privileged scaffold" in modern drug discovery.
Applications Beyond Direct Therapeutic Agents
Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a cellular pathway. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized to develop such probes, enabling researchers to gain deeper insights into complex biological processes.
Derivatives of the pyrrolo[3,2-d]pyrimidine core have been instrumental in creating chemical probes to study the function of specific proteins. These probes are often designed to bind with high affinity and selectivity to a target protein, allowing for its functional interrogation.
One notable application is in the study of kinases, a class of enzymes frequently implicated in diseases like cancer. For instance, ¹⁸F-labelled pyrrolopyrimidines have been developed as positron emission tomography (PET) imaging agents to monitor the expression and activity of Leucine-rich repeat kinase 2 (LRRK2), a protein linked to Parkinson's disease. mdpi.com These probes allow for real-time visualization of LRRK2 levels, providing a powerful tool for understanding the disease's progression and the effects of potential therapies. mdpi.com
Furthermore, the pyrrolo[3,2-d]pyrimidine structure has been shown to inhibit the Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov MRP1 is an efflux transporter that can pump chemotherapeutic drugs out of cancer cells, leading to treatment resistance. By developing pyrrolo[3,2-d]pyrimidine-based inhibitors, researchers can probe the mechanisms of drug resistance and devise strategies to overcome it. nih.gov
The development of novel pyrrolo[3,2-d]pyrimidine inhibitors has been crucial for unraveling the complexities of cellular metabolism. Researchers have designed inhibitors that multitarget enzymes within the folate-dependent one-carbon (C1) metabolism pathway, which is vital for the synthesis of nucleotides and other essential molecules for cell proliferation. mdpi.comresearchgate.net
Specifically, compounds based on this scaffold have been created to inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and other key enzymes in the cytosol. mdpi.comresearchgate.net By using these molecules as chemical probes, scientists can study the pharmacodynamic determinants of antitumor efficacy and the broader cellular pharmacology of inhibiting this pathway. mdpi.com Such studies provide critical insights into how cancer cells adapt their metabolism and reveal new vulnerabilities that can be targeted for therapeutic intervention. mdpi.comresearchgate.net These probes have helped to understand downstream effects, including the suppression of mTOR signaling and the depletion of glutathione (B108866), leading to increased reactive oxygen species. mdpi.com
Intermediate in the Synthesis of Diverse Biologically Active Molecules
The 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine scaffold is a valuable synthetic intermediate, serving as a foundational structure for the creation of a wide array of more complex, biologically active molecules. Its halogenated nature makes it particularly amenable to various chemical modifications and cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity.
The chloro-analogue, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, is explicitly recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors. pharmacophorejournal.com The bromine atom in this compound offers similar, and sometimes advantageous, reactivity for synthetic transformations. For example, halogenated pyrrolopyrimidines are starting points for synthesizing derivatives with substitutions on the pyrrole (B145914) and pyrimidine (B1678525) rings, leading to compounds with potent antiproliferative properties. mdpi.com
The synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives, which show promise as antitumor agents, often begins with a simpler, functionalized pyrrolopyrimidine core. scilit.com The strategic placement of a halogen, such as bromine, allows for the introduction of various functional groups through reactions like the Suzuki or Buchwald-Hartwig couplings, which are fundamental in modern medicinal chemistry. mdpi.com This versatility enables the construction of libraries of compounds for structure-activity relationship (SAR) studies, which are essential for identifying potent and selective drug candidates. rsc.org
| Starting Material | Reaction Type | Product Class | Reference |
| Halogenated Pyrrolopyrimidine | Cross-Coupling Reactions | Kinase Inhibitors | mdpi.com |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Halogenation | 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | mdpi.com |
| Pyrrolopyrimidine Core | Multi-step Synthesis | Tricyclic Antitumor Agents | scilit.com |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Nucleophilic Substitution | Diverse Bioactive Molecules | pharmacophorejournal.com |
Potential in Material Chemistry (General Pyrrolopyrimidine Context)
Beyond the realm of biology and medicine, the pyrrolopyrimidine nucleus and related nitrogen-containing heterocyclic structures possess properties that make them attractive for applications in material chemistry. mdpi.comfrontiersin.org These scaffolds can be incorporated into larger molecular architectures to create functional materials with specific electronic, optical, or thermal properties.
The inherent aromaticity and electron-rich nature of the pyrrolopyrimidine system make it a candidate for use in the development of organic electronic materials. Similar nitrogen-rich heterocyclic compounds are used in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.com For instance, related pyrrolo-fused systems and polyazo-heterocycles are investigated for their use as dyes and functional molecules. mdpi.com The ability of these structures to participate in π-stacking and form extended conjugated systems is crucial for charge transport in semiconductor devices. mdpi.com
Furthermore, the pyrrolopyrimidine scaffold can be incorporated into polymers to create materials with enhanced thermal stability or specific recognition capabilities. The nitrogen atoms in the rings can act as hydrogen bond acceptors or metal coordination sites, making them suitable for creating sensors that can detect specific ions or molecules. mdpi.com While direct applications of this compound in material science are not extensively documented, the broader class of pyrrolopyrimidines and their isomers represents a promising area for the design of novel functional materials for a variety of advanced technological applications. frontiersin.org
| Compound Class | Application Area | Potential Function |
| Pyrrolopyrimidines | Organic Electronics | Semiconductors in OFETs, Emitters in OLEDs |
| Polyazo-heterocycles | Dyes & Pigments | Colorants for inks, paints, plastics |
| Pyrrolopyrimidine Polymers | Advanced Materials | Thermally stable polymers, Chemical sensors |
| Diketopyrrolopyrrole (DPP) | Organic Electronics | Polymer semiconductors, Electrochromic materials |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Functionalization Strategies
The development of efficient and diverse synthetic pathways is paramount for expanding the chemical space around the pyrrolo[3,2-d]pyrimidine core. The bromine atom at the C4 position is a key functional handle, but future work will focus on more advanced and efficient strategies.
Advanced Cross-Coupling Reactions: While traditional methods are effective, future research will likely leverage more sophisticated palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig C-N couplings, to introduce a wide variety of substituents at the C4 position. researchgate.net These reactions allow for the creation of C-C and C-N bonds with high efficiency and functional group tolerance, enabling the synthesis of complex derivatives that are otherwise difficult to access. researchgate.netnih.gov
Domino and One-Pot Reactions: To improve synthetic efficiency and align with green chemistry principles, researchers are developing domino reactions. For instance, a new methodology for synthesizing pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been developed based on a domino C–N coupling/hydroamination reaction of alkynylated uracils. beilstein-journals.org Similarly, efficient solution-phase syntheses featuring sequences like SNAr substitution, cross-coupling, and one-pot reduction/reductive amination are being optimized. nih.gov
Functionalization of Multiple Positions: Beyond the C4 position, future strategies will increasingly target other sites on the scaffold. The synthesis of N5-substituted analogues is an area of growing interest, as modifications at this position can significantly modulate biological activity and toxicity. mdpi.com Furthermore, the introduction of halogens like iodine at the C7 position has been shown to dramatically enhance antiproliferative activity, highlighting the importance of exploring functionalization across the entire fused ring system. nih.gov
Deeper Mechanistic Understanding of Biological Activities
While many pyrrolo[3,2-d]pyrimidine derivatives have shown promise as kinase inhibitors, a deeper, more nuanced understanding of their mechanisms of action is a critical future goal.
Multi-Targeted Inhibition: Research has revealed that these compounds often act on multiple targets. For example, certain 5-substituted pyrrolo[3,2-d]pyrimidines inhibit not only the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) but also cytosolic enzymes involved in purine (B94841) biosynthesis, such as GARFTase and AICARFTase. aacrjournals.org Some analogues function as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov Future studies will aim to precisely map these multi-target profiles, as they may underpin the broad-spectrum antitumor efficacy observed. aacrjournals.org
Elucidating Novel Mechanisms: Beyond well-established kinase inhibition, novel mechanisms are emerging. For instance, certain related pyrrolo[2,3-d]pyrimidine hybrids have been found to induce the degradation of key cell cycle proteins like Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System. rsc.org In other cases, the cytotoxic effects of halogenated pyrrolo[3,2-d]pyrimidines involve the induction of G2/M cell cycle arrest and, depending on the specific halogenation pattern, robust apoptosis. nih.gov Future work will use advanced cell biology and proteomic techniques to uncover these and other novel mechanisms.
Computational Design of Next-Generation Pyrrolo[3,2-d]pyrimidine Analogs
In silico methods are indispensable for the rational design of new and improved inhibitors based on the 4-bromo-5H-pyrrolo[3,2-d]pyrimidine scaffold.
Structure-Based Design: Molecular modeling and docking have been instrumental in the design of novel pyrrolo[3,2-d]pyrimidine inhibitors. aacrjournals.orgprinceton.edu By using the co-crystal structure of a lead compound bound to its target kinase (e.g., VEGFR2), researchers can design modifications that introduce new, favorable interactions with the protein's active site. nih.gov This approach was successfully used to design a derivative with a piperazine (B1678402) moiety that formed additional interactions, leading to potent FGFR1 inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between a compound's structure and its biological activity. These methods have been applied to pyrrolo[3,2-d]pyrimidine derivatives to build predictive models that can guide the synthesis of more potent kinase insert domain receptor (KDR) inhibitors. nih.gov
Predicting Binding Modes and Selectivity: Computational studies are crucial for proposing binding poses of new inhibitors within their target proteins, such as RET kinase. nih.gov These models help explain observed activity and selectivity, and can quantify the energetic contributions of individual amino acid residues to the binding affinity, providing a roadmap for future optimization. nih.gov
Development of Tunable Biological Activity and Specificity
A key goal in drug development is the ability to fine-tune a molecule's activity profile to maximize efficacy against a specific target while minimizing off-target effects. The pyrrolo[3,2-d]pyrimidine scaffold is highly amenable to such tuning.
Modulating Kinase Selectivity: Researchers have demonstrated the ability to modulate the kinase inhibitory profile through rational structural modifications. Starting with compounds that inhibit VEGFR, PDGFR, and Tie-2, further modifications based on co-crystal structure analysis led to the development of derivatives with potent, additional activity against FGFR1. nih.gov This shows the potential to create inhibitors with tailored multi-kinase profiles.
Achieving Selectivity for Mutant Proteins: In cancer therapy, it is often desirable to selectively inhibit mutant forms of an oncogene while sparing the wild-type protein. A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized that selectively inhibit the T790M mutant of EGFR with up to 104-fold greater potency compared to the wild-type EGFR. nih.gov This level of tunable specificity is critical for developing targeted therapies with a wider therapeutic window.
Enhancing Potency through Strategic Functionalization: The biological activity of the scaffold can be dramatically altered by simple substitutions. For example, the introduction of an iodine atom at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine enhanced its antiproliferative potency by a factor of 5 to 20, reducing IC₅₀ values to sub-micromolar levels. nih.gov Similarly, studies on N5 substitution are being conducted to modulate both activity and toxicity. mdpi.com
Interactive Table: Biological Activity of Selected Pyrrolo[3,2-d]pyrimidine Derivatives This table summarizes the inhibitory activity of various analogs, showcasing how structural modifications can tune biological effects.
| Compound Class | Substitution Pattern | Target(s) | Key Finding | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidines | 2,4-dichloro | Tumor Cell Lines | Exhibits low micromolar antiproliferative activity. | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidines | 2,4-dichloro, 7-iodo | Tumor Cell Lines | Introduction of iodine at C7 enhances potency 5-20 fold. | nih.gov |
| Phenylurea Pyrrolo[3,2-d]pyrimidines | 4-yloxy-phenylurea with piperazine | VEGFR2, FGFR1 | Modification led to strong dual inhibition of VEGFR2 and FGFR1. | nih.gov |
| 5-Substituted Pyrrolo[3,2-d]pyrimidines | Various N5 substitutions | SHMT2, SHMT1, GARFTase | Novel compounds show broad-spectrum antitumor efficacy by targeting one-carbon metabolism. | aacrjournals.org |
| 6-Substituted Pyrrolo[3,2-d]pyrimidines | Various C6 substitutions | DHFR, TS | Compounds exhibited micromolar anti-proliferative potencies as dual inhibitors. | nih.gov |
Investigation of Synergistic Effects with Other Therapeutic Modalities
A significant translational perspective for this compound derivatives lies in their potential use in combination therapies. The mechanisms of action for many of these compounds make them ideal candidates for creating synergistic effects with other anticancer agents.
Combination with Chemotherapy: Derivatives that function as antifolates by inhibiting DHFR, TS, or SHMT2 disrupt the supply of nucleotides necessary for DNA synthesis and repair. aacrjournals.orgnih.gov These agents are expected to be highly synergistic with traditional chemotherapies that cause DNA damage (e.g., platinum-based drugs) or that also interfere with DNA replication. By depleting the building blocks for repair, the pyrrolo[3,2-d]pyrimidine-based drug could potentiate the cell-killing effects of the DNA-damaging agent.
Dual Kinase Inhibition Strategies: Many cancers are driven by redundant or compensatory signaling pathways. Combining a pyrrolo[3,2-d]pyrimidine-based kinase inhibitor (e.g., a VEGFR or EGFR inhibitor) with an inhibitor of a different critical pathway (e.g., PI3K or MEK inhibitors) could prevent resistance and lead to more durable responses.
Synergy with Immunotherapy: Emerging evidence suggests that certain kinase inhibitors can modulate the tumor microenvironment, making it more susceptible to immune attack. By inhibiting kinases like VEGFR, these compounds can decrease the number of regulatory T cells and myeloid-derived suppressor cells, potentially enhancing the efficacy of checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies. Future preclinical and clinical studies should explore these rational combinations to unlock the full therapeutic potential of this versatile scaffold.
Q & A
Basic: What are the common synthetic routes for 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine?
Answer:
The synthesis typically involves halogenation or functionalization of the pyrrolo[3,2-d]pyrimidine core. Two validated approaches include:
- Method A (Alkylation followed by bromination):
- React the parent compound (e.g., 4-chloro-5-methyl derivative) with NaH and iodomethane in dry DMF at 0°C to introduce methyl groups .
- Brominate using N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 76% product after purification .
- Method B (Direct bromination):
Use photoredox catalysis with [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester for cross-coupling reactions, achieving 80% yield for functionalized derivatives .
Key Parameters:
- Temperature control (0°C to room temperature) minimizes side reactions.
- Purification via silica gel chromatography with gradients (e.g., MeOH:CH₂Cl₂ 1:99) ensures high purity.
Basic: How is the structure of this compound characterized?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR: Distinct signals include:
- Pyrrole protons at δ 6.23–6.49 ppm (multiplet for aromatic H) .
- Methyl groups (e.g., δ 2.62 ppm for N-methyl) .
- HRMS: Molecular ion peaks (e.g., m/z 245–249 for brominated derivatives) validate mass .
- X-ray crystallography: Resolves regiochemistry, as shown for ethyl-substituted analogs (R factor = 0.054) .
Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
Advanced: How to optimize bromination in pyrrolo[3,2-d]pyrimidine derivatives?
Answer:
Regioselectivity and yield depend on:
- Brominating agents: NBS favors C7 bromination in non-polar solvents (e.g., DCM), while Br₂ in DMF may target C4 .
- Catalysis: Photoredox systems (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) enable sp² C-H functionalization under mild conditions .
- Temperature: Lower temps (0–5°C) reduce di-bromination byproducts .
Case Study: Method B (NBS in DCM, 2 hours) achieved 76% yield for 7-bromo-4-chloro derivatives .
Advanced: How to evaluate the kinase inhibitory activity of this compound derivatives?
Answer:
- Enzyme assays: Measure IC₅₀ against kinases (e.g., VEGFR2, EGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., NSCLC) with MTT or CellTiter-Glo .
- Structural analysis: Dock derivatives into kinase active sites (e.g., PDB 1M17) to rationalize selectivity .
Example: A 5-methyl-4-phenoxy derivative showed IC₅₀ = 12 nM against VEGFR2, linked to hydrophobic interactions in the ATP-binding pocket .
Advanced: How to resolve contradictions in NMR data for substituted pyrrolo[3,2-d]pyrimidines?
Answer:
- Assign coupling constants: Use ¹H-¹H COSY to trace spin systems (e.g., distinguish C5 vs. C7 substituents) .
- Dynamic effects: Variable-temperature NMR clarifies rotational barriers (e.g., hindered rotation in N-ethyl groups) .
- Isotopic labeling: ¹⁵N/¹³C-enriched samples aid in assigning nitrogen/carbon environments .
Note: Discrepancies in δ values (e.g., ±0.3 ppm) may arise from solvent polarity or concentration effects .
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Kinase inhibitors: Acts as a core for VEGFR2, FAK, and CDK2 inhibitors .
- TLR7 agonists: Derivatives activate innate immune responses for antiviral therapy .
- PROTACs: Serves as a warhead in FAK-targeting proteolysis-targeting chimeras .
Key Advantage: The bromine atom facilitates Suzuki-Miyaura cross-coupling for late-stage diversification .
Advanced: How to design SAR studies for pyrrolo[3,2-d]pyrimidine-based inhibitors?
Answer:
- Vary substituents: Compare C4 (Br, Cl), C5 (ethyl, methyl), and C7 (aryl, alkyl) groups .
- Assay conditions: Use consistent enzyme concentrations (e.g., 10 nM VEGFR2) and ATP levels (1 mM) .
- Statistical analysis: Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ .
Finding: 4-Phenoxy groups enhance VEGFR2 affinity by 10-fold compared to 4-chloro analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
